4-Ethylpyridine-3-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine ring. Its molecular formula is with a molecular weight of approximately 233.11 g/mol. This compound is characterized by the presence of a boronic ester functional group, which makes it valuable in various
As there's no substantial research available on this specific compound, a mechanism of action cannot be definitively determined. However, based on the presence of the pyridine ring, the compound might hold potential for interacting with biological systems containing complementary binding sites for pyridine derivatives []. Further research would be needed to explore this possibility.
-Ethylpyridine-3-boronic acid pinacol ester (4-EtPyr-3-BPin) is an organic compound belonging to the class of boronate esters. It is a versatile building block in organic synthesis, particularly valuable in the context of scientific research due to its reactivity in various coupling reactions.
4-EtPyr-3-BPin finds extensive application in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing carbon-carbon bonds. This reaction scheme involves the coupling of a boronic acid or its ester derivative with a halide-containing organic molecule, catalyzed by palladium complexes. 4-EtPyr-3-BPin can act as the crucial boronic acid component, enabling the introduction of the 4-ethyl-3-pyridyl moiety into various target molecules. This approach has been successfully employed in the synthesis of diverse compounds with potential applications in pharmaceuticals, agrochemicals, and functional materials [, ].
The ability of 4-EtPyr-3-BPin to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for the synthesis of complex organic molecules with specific functionalities. Studies have demonstrated its successful utilization in the preparation of:
Several methods exist for synthesizing 4-Ethylpyridine-3-boronic acid pinacol ester:
4-Ethylpyridine-3-boronic acid pinacol ester has several applications, including:
Interaction studies involving 4-Ethylpyridine-3-boronic acid pinacol ester focus primarily on its reactivity with biological targets and other chemical entities. Investigations typically assess:
Several compounds share structural similarities with 4-Ethylpyridine-3-boronic acid pinacol ester. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Pyridineboronic Acid Pinacol Ester | Lacks ethyl substitution; simpler structure | |
| 3-Fluoro-4-Pyridineboronic Acid Pinacol Ester | Contains fluorine; alters electronic properties | |
| 4-Methylpyridine-3-boronic Acid Pinacol Ester | Methyl group instead of ethyl; affects sterics | |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Similar boron structure; different alkyl groups |
The uniqueness of 4-Ethylpyridine-3-boronic acid pinacol ester lies in its ethyl substitution on the pyridine ring, which influences its reactivity and interaction profiles compared to these similar compounds .
4-Ethylpyridine-3-boronic acid pinacol ester (CAS 2096330-85-5) is a pyridine derivative functionalized with an ethyl substituent at position 4 and a boronic acid pinacol ester group at position 3. Its molecular formula is C₁₃H₂₀BNO₂, with a molecular weight of 233.12 g/mol. The structure comprises:
While specific crystallographic data for this compound are not available in the provided sources, the pinacol boronate group typically adopts a trigonal planar geometry around boron, with two oxygen atoms from the pinacol moiety and one from the pyridine ring. The ethyl group introduces steric bulk and electronic effects, potentially modulating reactivity in cross-coupling reactions.
The pyridine ring exhibits aromaticity, with delocalized π-electrons across its sp² hybridized carbons. The boron atom in the pinacol ester adopts sp² hybridization, forming a trigonal planar structure with:
The ethyl group at position 4 is electron-donating via inductive effects, slightly deactivating the pyridine ring and reducing its susceptibility to electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., nitro), which enhance electrophilic reactivity.
Key signals for 4-ethylpyridine-3-boronic acid pinacol ester include:
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2, H-5, H-6 | 7.30–8.50 | Singlet (H-2), doublets (H-5, H-6) |
| Ethyl CH₂ | 1.20–1.40 | Triplet |
| Ethyl CH₃ | 0.90–1.00 | Quartet |
| Pinacol CH₃ (x12) | 1.30–1.35 | Singlet |
Note: Specific NMR data for this compound are not explicitly reported in the sources, but inferred from analogous pyridine boronic esters.
The molecular ion peak appears at m/z 233.12 (C₁₃H₂₀BNO₂), with fragmentation patterns indicative of boronate cleavage and ethyl group loss.
The boron position (3 vs. 4) and substituent placement (ethyl at 4 vs. 3) critically influence electronic and steric profiles. For instance, the ethyl group at position 4 in 4-ethylpyridine-3-boronic acid pinacol ester may reduce reactivity compared to unsubstituted pyridine-4-boronic acid pinacol ester due to increased steric bulk near the boron center.
The halogen-magnesium exchange reaction has emerged as a cornerstone for functionalizing pyridine scaffolds. For 4-ethylpyridine-3-boronic acid pinacol ester, this strategy begins with 4-bromopyridine derivatives. Studies demonstrate that iPrMgCl in tetrahydrofuran (THF) at ambient temperature efficiently mediates bromine-magnesium exchange at the pyridine C3 position [2]. The reaction’s regioselectivity arises from the electron-withdrawing effect of the pyridine nitrogen, which polarizes the C–Br bond at the meta position, facilitating selective transmetalation [2] [5].
A critical advancement involves the use of bulky Grignard reagents to suppress competing side reactions. For example, iPrMgCl outperforms tBuMgCl in minimizing undesired nucleophilic substitutions, achieving >80% conversion to the pyridylmagnesium intermediate [2]. Subsequent quenching with triisopropyl borate at −78°C yields the boronate complex, which is stabilized by pinacol esterification [3]. This stepwise approach avoids the instability of free boronic acids, providing a shelf-stable product [1] [3].
Boronation of the pyridylmagnesium intermediate requires precise temperature control to mitigate exothermic side reactions. Research highlights triisopropyl borate as the optimal electrophile due to its balanced reactivity and steric bulk, which reduces overboronation [3]. Reactions conducted at −78°C in THF achieve >70% yields, whereas higher temperatures (−40°C) lead to dimerization byproducts [2] [3].
Innovative protocols employ slow addition techniques to maintain low local concentrations of the boronate reagent. This minimizes heat generation and ensures uniform reaction progression. Post-quenching, the boronate intermediate is treated with pinacol in dichloromethane under anhydrous conditions, yielding the target ester with >95% purity after aqueous workup [1] [3]. Computational studies suggest that the pinacol group’s electron-donating properties enhance the boron center’s stability, preventing protodeboronation during isolation [3].
Solvent choice profoundly influences reaction kinetics and selectivity. THF remains the solvent of choice for halogen-magnesium exchanges due to its ability to stabilize magnesium intermediates through Lewis acid-base interactions [2] [4]. Comparative studies reveal that ethereal solvents like diethyl ether or dioxane result in slower exchange rates and lower yields (50–60%), attributed to weaker solvation of the Grignard reagent [2] [5].
For boronation steps, mixed solvent systems (e.g., THF/hexane) improve reagent solubility while maintaining low reaction temperatures. Polar aprotic solvents such as dimethylformamide are avoided due to their tendency to coordinate boron, leading to incomplete esterification [3]. Post-reaction, solvent removal via rotary evaporation under reduced pressure (20–25°C, 10–15 mmHg) ensures minimal thermal degradation of the boronic ester [1].
Purification of 4-ethylpyridine-3-boronic acid pinacol ester presents unique challenges due to its sensitivity to moisture and propensity for protodeboronation. Silica gel chromatography with hexane/ethyl acetate (4:1) gradients effectively separates the product from pinacol byproducts and unreacted starting materials [1] [5]. However, traditional column chromatography risks hydrolysis; thus, anhydrous conditions are maintained by pre-drying silica gel at 120°C and using argon-sparged eluents [3].
Alternative approaches employ recrystallization from tert-butyl methyl ether/hexane mixtures, yielding crystalline product with >99% purity [1]. Advanced analytical techniques, including $$^{11}\text{B}$$ NMR spectroscopy, verify boron integrity, while high-resolution mass spectrometry confirms molecular composition [3]. For industrial-scale production, short-path distillation under high vacuum (0.1–0.5 mmHg) at 80–90°C provides a scalable purification method, though care must be taken to avoid thermal decomposition [1].
The Suzuki-Miyaura cross-coupling reaction represents the most widely practiced palladium-catalyzed carbon-carbon bond forming process in contemporary synthetic chemistry [1]. The exceptional utility of this transformation derives from the unique ability of organoboron reagents to undergo facile transmetalation with palladium complexes under mild conditions. For 4-ethylpyridine-3-boronic acid pinacol ester, the coupling mechanism follows the canonical three-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The oxidative addition step involves the insertion of palladium(0) into the carbon-halogen bond of the electrophilic coupling partner. This process generates arylpalladium(II) halide intermediates that serve as the foundation for subsequent transmetalation . The relative reactivity of different electrophiles follows the established order: aryl iodides > aryl bromides > aryl triflates > aryl chlorides [3]. This reactivity pattern reflects the decreasing strength of the carbon-halogen bond and the increasing difficulty of oxidative addition.
The transmetalation step represents the mechanistically most complex phase of the catalytic cycle. For boronic acid pinacol esters, two primary pathways have been identified: the oxo-palladium pathway and the boronate pathway [4]. In the oxo-palladium pathway, hydroxo-palladium species react directly with the neutral boronic ester, while the boronate pathway involves the formation of tetrahedral boronate complexes that subsequently undergo transmetalation. Recent mechanistic investigations have demonstrated that the oxo-palladium pathway typically operates as the kinetically preferred route for most boronic ester substrates [5].
The formation of pretransmetalation intermediates containing palladium-oxygen-boron linkages has been directly observed and characterized for various boronic ester types [6]. These intermediates, designated as "8-boron-4" complexes due to their tetrahedral geometry around boron, represent crucial species in the transmetalation mechanism. The ability to form these discrete intermediates depends critically on the steric and electronic properties of the boronic ester substituents.
For pinacol boronic esters specifically, the steric bulk imparted by the quaternary carbon atoms can prevent the formation of discrete pretransmetalation intermediates at low temperatures [7]. This steric hindrance has been attributed to the bulky methyl substituents on the pinacol backbone, which create unfavorable interactions with the palladium coordination sphere. Consequently, pinacol esters often exhibit different mechanistic behavior compared to less sterically demanding boronic ester variants.
The catalytic systems employed for Suzuki-Miyaura coupling of 4-ethylpyridine-3-boronic acid pinacol ester typically involve palladium(0) precatalysts in combination with phosphine or N-heterocyclic carbene ligands [8]. The choice of catalyst system significantly influences the reaction efficiency and selectivity. Traditional catalyst systems such as tetrakis(triphenylphosphine)palladium(0) provide reliable performance under standard conditions, while more advanced precatalysts offer enhanced activity and functional group tolerance.
The role of base in the Suzuki-Miyaura reaction extends beyond simple neutralization of the halide byproduct. Base additives facilitate the conversion of arylpalladium halide species to the more reactive arylpalladium hydroxide intermediates that are competent for transmetalation [9]. The choice of base can dramatically affect the reaction outcome, with inorganic bases such as potassium carbonate and cesium carbonate providing optimal performance for most applications.
The transmetalation step in Suzuki-Miyaura coupling represents the rate-determining process for many substrate combinations, particularly those involving boronic acid esters. The kinetics of transmetalation for 4-ethylpyridine-3-boronic acid pinacol ester are influenced by multiple factors including the electronic properties of the pyridine ring, the steric demands of the pinacol protecting group, and the coordination environment of the palladium catalyst.
Comparative kinetic studies have revealed significant differences in transmetalation rates among various boronic ester types [10]. The data presented in Table 1 demonstrates that pinacol esters exhibit unique kinetic behavior compared to other common boronic ester variants. While catechol esters show enhanced transmetalation rates (krel = 4.27) due to their electron-deficient oxygen atoms, pinacol esters often fail to form discrete pretransmetalation intermediates under standard conditions.
The inability of pinacol esters to form observable pretransmetalation intermediates at low temperatures has been attributed to the steric congestion around the boron center [11]. The tetramethyl substitution pattern of the pinacol backbone creates a sterically demanding environment that prevents the formation of stable palladium-oxygen-boron linkages. This steric hindrance manifests as sigmoidal kinetic profiles in catalytic reactions, suggesting that product formation influences the reaction rate through autocatalytic processes.
The electronic properties of the pyridine ring in 4-ethylpyridine-3-boronic acid pinacol ester introduce additional complexity to the transmetalation kinetics. The electron-withdrawing nature of the pyridine nitrogen atom reduces the electron density on the attached carbon, potentially affecting the nucleophilicity of the carbon-boron bond during transmetalation [12]. However, the electron-donating ethyl substituent at the 4-position provides a compensating electronic effect that can enhance the reactivity of the system.
Temperature-dependent studies have revealed that the transmetalation kinetics of pinacol esters are particularly sensitive to reaction conditions. At elevated temperatures, the increased thermal energy can overcome the steric barriers that prevent intermediate formation at lower temperatures . This temperature dependence explains why pinacol esters often require higher reaction temperatures compared to other boronic ester variants to achieve optimal coupling efficiency.
The influence of solvent on transmetalation kinetics cannot be overlooked. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide can facilitate the formation of more reactive palladium species through enhanced solvation effects [14]. Additionally, the presence of water in the reaction mixture can promote the hydrolysis of pinacol esters to the corresponding boronic acids, which typically exhibit faster transmetalation rates.
Ligand effects play a crucial role in determining transmetalation kinetics. The presence of excess phosphine ligands can actually retard the transmetalation process by stabilizing the palladium(II) intermediate and preventing the formation of coordinatively unsaturated species necessary for efficient transmetalation [15]. This effect is particularly pronounced for pinacol esters, where the already hindered environment around boron is further complicated by ligand coordination.
The pH of the reaction medium significantly affects transmetalation kinetics through its influence on boron speciation. Under basic conditions, boronic esters can undergo partial hydrolysis to form more reactive hydroxylated species [16]. The optimal pH range for transmetalation typically falls between 8 and 10, where the balance between ester stability and reactivity is optimized.
The concept of orthogonal reactivity in cross-coupling reactions refers to the ability to selectively activate different electrophilic partners under specific reaction conditions. For 4-ethylpyridine-3-boronic acid pinacol ester, the orthogonal reactivity patterns with various aryl halides and triflates provide valuable synthetic opportunities for constructing complex molecular architectures.
The reactivity hierarchy for different electrophiles in Suzuki-Miyaura coupling follows a well-established pattern based on the strength of the carbon-leaving group bond and the ease of oxidative addition to palladium(0) [17]. As shown in Table 4, aryl iodides exhibit the highest reactivity due to the relatively weak carbon-iodine bond, allowing for facile oxidative addition under mild conditions. This high reactivity enables coupling reactions to proceed efficiently at temperatures as low as 50-80°C.
Aryl bromides represent the most commonly employed electrophiles in Suzuki-Miyaura coupling due to their balanced reactivity and commercial availability [18]. The coupling of 4-ethylpyridine-3-boronic acid pinacol ester with aryl bromides typically requires moderate reaction conditions (60-100°C) and provides reliable yields across a broad substrate scope. The moderate reactivity of bromides allows for good functional group tolerance while maintaining practical reaction rates.
Aryl chlorides present unique challenges in Suzuki-Miyaura coupling due to the strength of the carbon-chlorine bond. The coupling of pinacol esters with aryl chlorides typically requires harsh reaction conditions (80-120°C) and specialized catalyst systems to achieve acceptable conversion rates [19]. Electron-deficient aryl chlorides show enhanced reactivity compared to their electron-rich counterparts due to the increased electrophilicity of the carbon center.
Aryl triflates occupy a special position in the reactivity hierarchy due to their exceptional leaving group ability [20]. The triflate anion is one of the most effective leaving groups in organic chemistry, enabling oxidative addition to occur under mild conditions similar to those employed for aryl iodides. However, the electronic activation provided by the triflate group can sometimes lead to competing side reactions, particularly with electron-rich boronic ester substrates.
The orthogonal reactivity patterns become particularly important in the context of sequential cross-coupling reactions. By carefully selecting reaction conditions and catalyst systems, it is possible to achieve chemoselective coupling of 4-ethylpyridine-3-boronic acid pinacol ester with specific electrophiles in the presence of other potentially reactive functional groups [21]. This selectivity is crucial for the efficient synthesis of complex polysubstituted pyridine derivatives.
Heteroaryl electrophiles present additional considerations for orthogonal reactivity. The presence of heteroatoms can influence both the electronic properties of the electrophile and the coordination behavior of the palladium catalyst [22]. Heteroaryl bromides and chlorides often require optimized ligand systems to achieve efficient coupling, with N-heterocyclic carbene ligands frequently providing superior performance compared to traditional phosphine ligands.
The solvent system plays a critical role in determining orthogonal reactivity patterns. Aqueous solvent mixtures can enhance the reactivity of less reactive electrophiles through improved solvation of ionic intermediates [23]. However, the presence of water can also promote hydrolysis of the pinacol ester, potentially altering the reaction pathway and affecting selectivity.
Base selection significantly influences orthogonal reactivity patterns. Stronger bases such as cesium carbonate can activate less reactive electrophiles by facilitating the formation of more reactive palladium hydroxide species [24]. Conversely, weaker bases may provide better selectivity by preventing over-activation of the system.
The coupling efficiency of 4-ethylpyridine-3-boronic acid pinacol ester in Suzuki-Miyaura reactions is governed by a complex interplay of steric and electronic factors. Understanding these effects is crucial for optimizing reaction conditions and predicting substrate reactivity patterns.
The steric profile of the pinacol ester group has been extensively studied and represents one of the most important factors affecting coupling efficiency [25]. As shown in Table 3, the pinacol ester exhibits an unexpectedly low A-value of 0.38 kcal/mol, indicating that the steric bulk around the boron center is significantly smaller than initially anticipated. This relatively small steric footprint arises from the planar oxygen-boron-oxygen motif that minimizes unfavorable steric interactions.
The conformational analysis of pinacol esters reveals that the axial:equatorial ratio (74:26) favors the equatorial orientation, but the energy difference is modest [26]. This conformational flexibility allows the pinacol ester to adopt geometries that minimize steric clashes during the transmetalation process. The ability to access multiple conformations is particularly important for accommodating the geometric requirements of palladium coordination.
The electronic effects of the pyridine ring system significantly influence coupling efficiency through modulation of the electron density on the carbon-boron bond. The electron-withdrawing nature of the pyridine nitrogen reduces the nucleophilicity of the attached carbon, potentially slowing the transmetalation process [27]. However, this electronic deactivation can be partially offset by the electron-donating ethyl substituent at the 4-position.
The positioning of the ethyl group at the 4-position of the pyridine ring provides optimal electronic activation without introducing significant steric hindrance [28]. This substitution pattern represents a favorable balance between electronic activation and steric accessibility. The electron-donating effect of the ethyl group enhances the nucleophilicity of the carbon-boron bond, facilitating faster transmetalation rates.
The combined steric and electronic effects of the 4-ethylpyridine-3-boronic acid pinacol ester system create a unique reactivity profile that differs from both simple aryl boronic esters and other heteroaryl variants. The electron-deficient nature of the pyridine ring requires careful optimization of reaction conditions to achieve efficient coupling, while the steric properties of the pinacol ester necessitate elevated temperatures to overcome coordination barriers.
Ligand effects play a crucial role in determining coupling efficiency for sterically demanding pinacol esters. Bulky phosphine ligands can exacerbate steric congestion around the palladium center, leading to reduced transmetalation rates [29]. Conversely, smaller ligands or bidentate ligands that create more open coordination environments can enhance coupling efficiency by facilitating the formation of reactive intermediates.
The temperature dependence of coupling efficiency reflects the interplay between steric and electronic factors. At lower temperatures, steric hindrance dominates, leading to poor coupling efficiency due to the inability to form reactive intermediates [30]. As temperature increases, thermal energy overcomes steric barriers, allowing for more efficient transmetalation and improved coupling yields.
Solvent effects on coupling efficiency are particularly pronounced for pinacol esters due to their unique coordination requirements. Polar aprotic solvents can enhance the electrophilicity of the palladium center, facilitating the formation of transmetalation intermediates [31]. Additionally, the ability of certain solvents to solvate ionic intermediates can improve the overall reaction efficiency.
The optimization of coupling efficiency for 4-ethylpyridine-3-boronic acid pinacol ester requires careful consideration of all these factors. The most effective reaction conditions typically involve elevated temperatures (80-100°C), polar aprotic solvents, and catalyst systems that provide an optimal balance between activity and selectivity. The use of specialized ligands designed for challenging substrates can further enhance coupling efficiency and expand the scope of accessible products.